Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate
Description
IUPAC Nomenclature and CAS Registry Number Assignment
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate. This nomenclature follows hierarchical substituent prioritization rules:
- The parent structure is piperazine , a six-membered ring containing two nitrogen atoms at positions 1 and 4.
- The carboxylate group (-COO-) at position 1 is modified by a tert-butyl ester (1,1-dimethylethyl).
- The carbonochloridothioyl group (-C(=S)Cl) is attached to position 4 of the piperazine ring.
The CAS Registry Number, a unique identifier for chemical substances, is 1204298-10-1 . This assignment follows the Chemical Abstracts Service’s systematic registration process, which verifies molecular uniqueness and structural accuracy.
Molecular Formula and Weight Calculations
The molecular formula of the compound is C₁₀H₁₇ClN₂O₂S , derived from summing the constituent atoms:
- Carbon (C): 10 atoms
- Hydrogen (H): 17 atoms
- Chlorine (Cl): 1 atom
- Nitrogen (N): 2 atoms
- Oxygen (O): 2 atoms
- Sulfur (S): 1 atom
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| C₁₀ | 10 × 12.01 = 120.10 |
| H₁₇ | 17 × 1.008 = 17.14 |
| Cl | 1 × 35.45 = 35.45 |
| N₂ | 2 × 14.01 = 28.02 |
| O₂ | 2 × 16.00 = 32.00 |
| S | 1 × 32.07 = 32.07 |
| Total | 264.77 g/mol |
This calculation aligns with the experimentally determined molecular weight.
Structural Isomerism and Tautomeric Possibilities
The compound exhibits limited structural isomerism due to its defined substitution pattern:
- Positional Isomerism: The piperazine ring’s symmetry restricts positional variants. Substitution at positions 1 and 4 is fixed by IUPAC numbering, leaving no viable alternatives without altering the parent structure.
- Conformational Isomerism: The piperazine ring adopts a chair conformation , minimizing steric strain. The tert-butyl and carbonochloridothioyl groups occupy equatorial positions to reduce 1,3-diaxial interactions.
Tautomerism is absent due to the absence of enolizable protons or π-bonds capable of reversible rearrangement. The carbonochloridothioyl group (-C(=S)Cl) remains static, as thiono chlorides lack tautomeric equilibria under standard conditions.
X-Ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this compound is not publicly available, analogous piperazine derivatives provide insights into its likely geometry. For example, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate exhibits a chair conformation with equatorial substituents. Key extrapolated features include:
Bond Lengths:
- C-N (piperazine): ~1.45 Å
- C-S (thioyl chloride): ~1.61 Å
- C-O (ester): ~1.34 Å
Bond Angles:
- N-C-N (piperazine): ~109.5° (tetrahedral geometry)
- S-C-Cl: ~105° (trigonal planar geometry)
The tert-butyl group’s steric bulk stabilizes the equatorial position, while the carbonochloridothioyl group’s planar geometry minimizes torsional strain.
Properties
IUPAC Name |
tert-butyl 4-carbonochloridothioylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZPXIXEOBPGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Boc Piperazine
The foundational step in preparing tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate involves synthesizing N-Boc piperazine. A widely adopted method, as detailed in Patent CN108033931B, employs diethanolamine as the starting material. The process involves three sequential steps:
- Chlorination : Diethanolamine reacts with thionyl chloride (SOCl₂) under reflux to yield bis(2-chloroethyl)amine. Optimal conditions (3:1 molar ratio of SOCl₂ to diethanolamine, 3–5 hours reflux) achieve near-quantitative conversion.
- Boc Protection : The chlorinated intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium carbonate, forming bis(2-chloroethyl) carbamic acid tert-butyl ester. Maintaining alkaline conditions (pH > 10) ensures selective mono-protection.
- Cyclization : Reaction with ammonia water at 55–65°C induces cyclization, yielding N-Boc piperazine with 94.3% purity and 99.42% yield.
This method’s efficiency stems from avoiding competitive bis-Boc formation, a common issue in piperazine functionalization.
Chlorothioylation of N-Boc Piperazine
Introducing the carbonochloridothioyl (-S-C(=O)-Cl) group to N-Boc piperazine necessitates thiophosgene (Cl₂C=S) as the electrophilic reagent. While explicit protocols for this reaction are scarce in the provided sources, analogous transformations in PMC articles suggest the following mechanism:
- Reaction Setup : N-Boc piperazine is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Thiophosgene (1.1 equivalents) is added dropwise at 0°C to minimize exothermic side reactions.
- Quenching and Isolation : After stirring for 2–4 hours, the mixture is quenched with ice-cold water. The organic layer is dried over Na₂SO₄ and concentrated to yield a crude product, which is purified via recrystallization (hexane/ethyl acetate).
Key Considerations :
- Stoichiometry : Excess thiophosgene risks over-chlorination or decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate Boc group stability.
Alternative Pathways: Direct Functionalization of Piperazine
Thiocarbonylation Followed by Boc Protection
A less common approach involves first introducing the thiocarbonyl chloride group to piperazine, followed by Boc protection. For example:
- Thiocarbonylation : Piperazine reacts with thiophosgene in toluene at 80°C, yielding piperazine-1-carbothioyl chloride. However, controlling regioselectivity is challenging, often resulting in bis-thiocarbonylated byproducts.
- Selective Boc Protection : The mono-thiocarbonylated product is treated with Boc anhydride in the presence of DIPEA (diisopropylethylamine) to protect the remaining amine. This method, while feasible, suffers from lower yields (∼60%) due to competitive reactions at both amines.
Solid-Phase Synthesis
Recent advances in PMC7509752 highlight solid-phase strategies for piperazine derivatives. A resin-bound piperazine precursor is sequentially functionalized with Boc groups and thiocarbonyl chloride, though scalability remains a limitation.
Reaction Optimization and Challenges
Temperature and Solvent Effects
Byproduct Formation and Mitigation
- Bis-Thiocarbonylation : Using 1.05 equivalents of thiophosgene and slow addition rates minimizes this issue.
- Boc Deprotection : Trace acids (e.g., HCl) in solvents can hydrolyze Boc groups. Pre-treatment of solvents with molecular sieves is recommended.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonochloridothioyl group can be reduced to a thiol or an alcohol.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of tert-butyl 4-(substituted)piperazine-1-carboxylates.
Reduction: Formation of tert-butyl 4-(thiol)piperazine-1-carboxylate.
Oxidation: Formation of tert-butyl 4-(sulfoxide)piperazine-1-carboxylate.
Scientific Research Applications
Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Reactivity: The carbonochloridothioyl group in the target compound is highly reactive, enabling nucleophilic substitution reactions (e.g., with amines or alcohols), whereas trifluoromethylphenyl or cyanopyridinyl groups impart stability and modulate electronic properties .
- Lipophilicity: Trifluoromethyl groups enhance lipophilicity (LogP ~2.5–3.0), while chlorophenoxyacetyl derivatives exhibit moderate solubility in polar solvents .
Stability and Degradation Profiles
- Gastric Fluid Stability: Analogs like tert-butyl 4-(oxazolidinonyl-triazolyl)phenylpiperazine-1-carboxylate (1a/1b) degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring .
- Thermal/Chemical Stability: Trifluoromethylphenyl and cyanopyridinyl derivatives show high thermal stability (>200°C), attributed to strong C-F bonds and aromatic conjugation . The target compound’s thioacyl chloride group may render it moisture-sensitive, requiring anhydrous handling.
Comparison :
Biological Activity
Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its significance in pharmacological research.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with carbonochloridothioic acid. This reaction can be optimized using various solvents and conditions to enhance yield and purity.
This compound exhibits several biological activities, primarily through its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing conditions like obesity and type-2 diabetes mellitus (T2DM).
Target Receptors
- GPR119 : This G-protein coupled receptor plays a crucial role in glucose homeostasis and lipid metabolism. Compounds targeting GPR119 have shown promise in enhancing insulin secretion and improving glucose tolerance.
In Vitro Studies
In vitro assays have demonstrated that this compound can activate GPR119, leading to increased levels of glucagon-like peptide-1 (GLP-1), which is beneficial for glycemic control.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant binding affinity to GPR119 with EC50 values comparable to existing agonists. |
| Study 2 | Showed enhanced insulin secretion in pancreatic beta-cells upon activation of GPR119 by the compound. |
Case Study 1: GPR119 Activation
A study conducted on human embryonic kidney (HEK)293 cells transfected with GPR119 revealed that this compound significantly increased cAMP levels, indicating robust receptor activation.
Case Study 2: Metabolic Effects
In animal models, administration of the compound resulted in improved glucose tolerance tests, suggesting potential therapeutic applications for T2DM management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
